1-(氮杂环丁-2-基)-N-甲基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

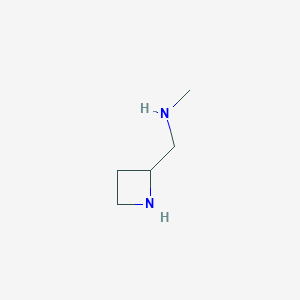

“1-(azetidin-2-yl)-N-methylmethanamine” is a compound that belongs to the class of organic compounds known as azetidines . It has a molecular weight of 86.14 and is a liquid at room temperature . The IUPAC name for this compound is 2-azetidinylmethanamine .

Synthesis Analysis

The synthesis of azetidine derivatives has been carried out using different methods . For example, the preparation of 1,2,4-trisubstituted azetidines by reductive cyclization of aza-Michael adducts of chalcones has been reported .Molecular Structure Analysis

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The azetidine ring is a part of the core structure of many β-lactam antibiotics .Chemical Reactions Analysis

Azetidine derivatives have been used in various chemical reactions . For example, cycloaddition of monochloroacetylchloride with imines (Schiff base) results in the formation of 2-azetidinone .Physical And Chemical Properties Analysis

The compound “1-(azetidin-2-yl)-N-methylmethanamine” is a liquid at room temperature . It has a molecular weight of 86.14 .科学研究应用

Antiproliferative Activity in Breast Cancer Cells

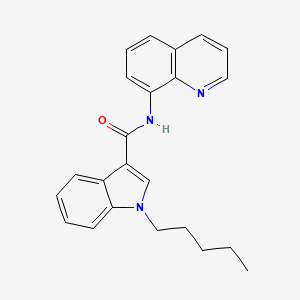

1-(Azetidin-2-yl)-N-methylmethanamine: and related compounds have been investigated for their antiproliferative effects in breast cancer cells. Specifically, a series of novel analogues were designed based on combretastatin A-4 (CA-4), where the ethylene bridge was replaced with a β-lactam (2-azetidinone) scaffold . Notable findings include:

GABA-Uptake Inhibition

Another application involves the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids. Among these, amino acid II displayed moderate GABA-uptake inhibition at GAT-3 (with selectivity over GAT-1), suggesting potential neurological implications .

Chemical Hybridization for Male Sterilization in Wheat Plants

(Azetidin-2-yl)acetic acid (III): and its N-substituted derivatives were used as chemical hybridizing agents to selectively sterilize the male parts of wheat plants. This rendered the pollen grains non-functional, contributing to plant breeding and crop improvement .

作用机制

The azetidine ring is a common structural feature of a number of wide-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardiacins, and monobactams . These antibiotics work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

安全和危害

属性

IUPAC Name |

1-(azetidin-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-6-4-5-2-3-7-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLBMLAQHLFNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azetidin-2-yl)-N-methylmethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)

![2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2644661.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2644663.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]acetamide](/img/structure/B2644664.png)

![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2644668.png)

![5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2644670.png)

![2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2644673.png)